![molecular formula C13H8F3NO3 B1440641 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid CAS No. 1258622-82-0](/img/structure/B1440641.png)
3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid
Übersicht
Beschreibung
3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is a compound that contains an isonicotinic acid group and a trifluoromethoxyphenyl group . Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .
Wissenschaftliche Forschungsanwendungen
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group is increasingly important in various fields due to its unique properties. The introduction of this group into molecules can significantly alter their chemical and physical properties, making them more suitable for certain applications. Innovative reagents have been developed to facilitate the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible .
Antimycobacterial Agents
Derivatives of isonicotinic acid, such as 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid , have been synthesized and tested for antimycobacterial activity against Mycobacterium tuberculosis. These compounds hold promise for the development of new treatments for tuberculosis, especially given the rise of drug-resistant strains .
Antimicrobial Activity
Beyond tuberculosis, these derivatives also exhibit antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. This broad spectrum of activity suggests potential for developing new antibiotics .
Phosphodiesterase Inhibitors
The compound has been used as a reactant for the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines, which are orally active phosphodiesterase 10A inhibitors. These inhibitors can be used to treat various disorders, including neurodegenerative diseases .
Pain Management
Multisubstituted purines, synthesized using 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid as a precursor, have been identified as P2X7 antagonists. These compounds are being explored for their potential in treating pain, as P2X7 is a known target for pain therapeutics .
Cardiovascular Disease
Derivatives of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid have been investigated as CETP inhibitors. By inhibiting the cholesteryl ester transfer protein (CETP), these compounds could potentially be used to treat cardiovascular diseases by altering lipid profiles .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-2-8(6-9)11-7-17-5-4-10(11)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCKSATZSQHIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688234 | |
Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
CAS RN |
1258622-82-0 | |
Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.